molecular formula C14H10O3S B14236464 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- CAS No. 583826-14-6

9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl-

Cat. No.: B14236464
CAS No.: 583826-14-6
M. Wt: 258.29 g/mol
InChI Key: HPKWCCMZWWSQLK-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl-: is a derivative of thioxanthone, a class of compounds known for their unique structural properties and diverse applications. Thioxanthones are characterized by a tricyclic structure containing sulfur and oxygen atoms, which contribute to their distinctive chemical behavior and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- typically involves the cyclization of diaryl sulfides under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials into the desired thioxanthone derivative .

Industrial Production Methods: Industrial production of thioxanthone derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce reactive oxygen species. These reactive species can induce cell death in targeted cancer cells . Additionally, the compound’s antioxidant properties are linked to its ability to modulate the Nrf2 pathway, enhancing the cellular response to oxidative stress .

Comparison with Similar Compounds

  • 9H-Thioxanthen-9-one, 2-hydroxy-
  • 9H-Thioxanthen-9-one, 4a,9a-dihydro-
  • 2,4-Diethyl-9H-thioxanthen-9-one

Comparison: Compared to other thioxanthone derivatives, 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- is unique due to the presence of hydroxyl and methyl groups at specific positions on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, photophysical properties, and biological activity. For instance, the hydroxyl groups enhance the compound’s solubility in water and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets .

Properties

CAS No.

583826-14-6

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

1,4-dihydroxy-3-methylthioxanthen-9-one

InChI

InChI=1S/C14H10O3S/c1-7-6-9(15)11-13(17)8-4-2-3-5-10(8)18-14(11)12(7)16/h2-6,15-16H,1H3

InChI Key

HPKWCCMZWWSQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)SC3=CC=CC=C3C2=O)O

Origin of Product

United States

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